molecular formula C13H17NO3 B1599004 2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline CAS No. 64957-86-4

2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline

Cat. No. B1599004
CAS RN: 64957-86-4
M. Wt: 235.28 g/mol
InChI Key: ROAVQVZZFABISD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the alkylation of tris(2,6-dimethoxyphenyl)stibine (Ar3Sb, where Ar = 2,6-(MeO)2C6H3) with iodoethane in chloroform. This reaction yields [Ar3EtSb]I , which further reacts with lead(II) nitrate to form [Ar3EtSb]NO3·0.75H2O .


Molecular Structure Analysis

The molecular structure of 2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline consists of an oxazoline ring with two methoxy groups (MeO) at the 2 and 6 positions of the phenyl ring. The symmetric dimethylation of the phenol group results in this compound .


Chemical Reactions Analysis

  • Derivatization Method : Tris(2,6-dimethoxyphenyl)methyl carbenium cation smoothly reacts with primary amines, forming permanently charged adducts with a mass increment of +359 Da and absorbance in the UV region .
  • Oxa-Michael Reactions : Tris(2,6-dimethoxyphenyl)phosphine (TTMPP) has been shown to compete with phosphazene bases in catalyzing oxa-Michael reactions. It demonstrates superiority over other arylphosphine-based Lewis bases and similar activity to P2-tBu under concentrated, quasi-solvent-free conditions .

Physical And Chemical Properties Analysis

  • Stability : Acceptable stability to oxygen for practical work in air

Safety And Hazards

  • Personal Protective Equipment : Use a dust mask (N95), eyeshields, and gloves when handling .

properties

IUPAC Name

2-(2,6-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2)8-17-12(14-13)11-9(15-3)6-5-7-10(11)16-4/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAVQVZZFABISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=C(C=CC=C2OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408808
Record name 2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline

CAS RN

64957-86-4
Record name 2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AI Meyers, R Gabel, ED Mihelich - The Journal of Organic …, 1978 - ACS Publications
Reaction of o-(methoxy) aryloxazolines 1 with organolithium or Grignard reagents results in methoxy displacement to the o-(alkyl)-, o-(aryl)-, and o-(vinyl) aryloxazolines 3. A variety of …
Number of citations: 215 pubs.acs.org

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